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Introduction

The shikimate pathway is a crucial and evolutionarily conserved metabolic route found in
bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.[1][2] This seven-
step pathway links the metabolism of carbohydrates to the biosynthesis of aromatic compounds
by converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.
[2][3][4] Chorismate serves as the central precursor for the synthesis of the essential aromatic
amino acids—phenylalanine, tyrosine, and tryptophan—as well as a myriad of other vital
aromatic molecules including folates, ubiquinone, and numerous secondary metabolites.[2][3]
[5] The essentiality of this pathway for the survival of many microorganisms and its absence in
animals makes its enzymes prime targets for the development of novel antimicrobial agents,
herbicides, and antiparasitic drugs.[5][6][7] This guide provides an in-depth technical overview
of the seven core enzymes that catalyze the conversion of initial precursors to the final product,
chorismate.

Core Enzymes of the Shikimate Pathway

The conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate is catalyzed
by a sequence of seven enzymes. In some organisms, several of these enzymatic functions
are consolidated into multifunctional proteins.[8][9]
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3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)

Synthase
e EC Number: 2.5.1.54[9][10]

e Function: DAHP synthase (DHS) catalyzes the first committed step of the shikimate pathway.
[10][11] It mediates an aldol-type condensation of two key metabolites, phosphoenolpyruvate
(PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate
pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[3][10] As the
gatekeeper enzyme, DAHP synthase is a critical point of regulation for the entire pathway,
controlling the influx of carbon.[10][11]

o Reaction: Phosphoenolpyruvate + D-erythrose 4-phosphate — 3-deoxy-D-arabino-
heptulosonate 7-phosphate + Phosphate[10]

o Regulation: The regulation of DAHP synthase is complex and varies between organisms. In
many bacteria, the activity of DAHP synthase is controlled by feedback inhibition from the
aromatic amino acids.[3][9] Often, multiple isoenzymes exist, each sensitive to one of the
three aromatic amino acids.[3] In plants, the regulation is less defined by allosteric feedback
and appears to be controlled more at the level of gene expression.[2][9][12]

3-Dehydroquinate (DHQ) Synthase

e EC Number: 4.2.3.4[13][14]

o Function: 3-dehydroquinate synthase (DHQS) catalyzes the second step, a complex
intramolecular cyclization of DAHP to form the first carbocyclic intermediate, 3-
dehydroquinate (DHQ).[3][13] This multi-step reaction involves an oxidation, phosphate
elimination, reduction, ring opening, and finally an intramolecular aldol condensation.[8] The
enzyme requires NAD+ and a divalent metal ion, typically cobalt (Co2+), as cofactors for its
activity.[8][13]

e Reaction: 3-deoxy-D-arabino-heptulosonate 7-phosphate — 3-dehydroquinate +
Phosphate[13]

» Structure: DHQ synthase is a monomeric enzyme in most bacteria.[13] Its structure is of
particular interest due to the complex series of reactions it catalyzes within a single active
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site.[15]

3-Dehydroquinate Dehydratase

e EC Number: 4.2.1.10[16]

e Function: 3-dehydroquinate dehydratase (DHQD), also known as dehydroquinase, catalyzes
the third step in the pathway: the dehydration of 3-dehydroquinate to produce 3-
dehydroshikimate.[3][16] This reaction is a reversible dehydration. Two distinct classes of
DHQDs exist (Type | and Type Il), which are an example of convergent evolution as they
have different amino acid sequences and structures but catalyze the same reaction through
different mechanisms.[16][17][18] Type | enzymes, found in plants and some bacteria,
catalyze a syn-dehydration via a covalent imine intermediate, while Type Il enzymes, found
in other bacteria and fungi, perform an anti-dehydration through an enolate intermediate.[17]
[18]

e Reaction: 3-dehydroquinate = 3-dehydroshikimate + H20[16]

Shikimate Dehydrogenase
e EC Number: 1.1.1.25[19]

e Function: Shikimate dehydrogenase (SDH) is the fourth enzyme in the pathway, responsible
for the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate, the
namesake of the pathway.[19][20] This enzyme introduces a key chiral center into the
pathway intermediate.

¢ Reaction: 3-dehydroshikimate + NADPH + H* = shikimate + NADP*[19][20]

o Structure: The structure of shikimate dehydrogenase typically features two domains with a
cleft between them that contains the active site and an NADPH binding site with a
characteristic Rossmann fold.[20] In plants and fungi, this enzyme is often part of a
bifunctional protein with 3-dehydroquinate dehydratase.[9]

Shikimate Kinase

e EC Number: 2.7.1.71[8]
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» Function: Shikimate kinase (SK) catalyzes the fifth step of the pathway, the specific ATP-
dependent phosphorylation of the 3-hydroxyl group of shikimate to yield shikimate 3-
phosphate.[8][21] This reaction activates the hydroxyl group for the subsequent enolpyruvyl
transfer.

e Reaction: ATP + shikimate — ADP + shikimate 3-phosphate[8]

e Relevance: Due to its essential role and its absence in humans, shikimate kinase is a
significant target for the development of novel antimicrobial drugs, particularly against
pathogens like Mycobacterium tuberculosis.[7][21][22]

5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase

e EC Number: 2.5.1.19[9][23]

e Function: EPSP synthase catalyzes the sixth step, the transfer of an enolpyruvyl group from
phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate 3-phosphate (S3P).[1][23]
This reaction forms the product 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic
phosphate.[23]

e Reaction: Phosphoenolpyruvate + shikimate 3-phosphate = 5-enolpyruvylshikimate-3-
phosphate + phosphate[23]

o Herbicide Target: EPSP synthase is famously the target of the broad-spectrum herbicide
glyphosate, the active ingredient in Roundup®.[1][3] Glyphosate acts as a competitive
inhibitor with respect to PEP.[1] Genetically modified, glyphosate-resistant crops express a
version of the EPSP synthase enzyme that is not sensitive to the herbicide.[3]

Chorismate Synthase
e EC Number: 4.2.3.5[9]

e Function: Chorismate synthase (CS) catalyzes the final step in the common shikimate
pathway, the conversion of EPSP to chorismate.[9][24] The reaction is an unusual 1,4-anti-
elimination of the phosphate group and the C-6proR hydrogen from EPSP.[24][25] Although
the net reaction does not involve a redox change, the enzyme has an absolute requirement
for a reduced flavin mononucleotide (FMNH-z) as a cofactor.[24][26]
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e Reaction: 5-enolpyruvylshikimate-3-phosphate — chorismate + phosphate[24]

o Structure: Chorismate synthase is typically a homotetramer, with each monomer non-
covalently binding one FMN molecule.[24] The active site contains highly conserved histidine
residues crucial for catalysis.[25]

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes vary significantly depending on the
source organism and the specific experimental conditions. The following tables summarize
representative kinetic data from various studies.

Table 1: Kinetic Parameters for DAHP Synthase (DHS) and DHQ Synthase (DHQS)

V_max .
cat . Optimal
(umol/min

Enzyme Organism Substrate K_m (pM) (s-)
s—l

Img)

Escheric
DAHP hia coli
Synthase (Phe-

sensitive)

PEP - 70 - -

Aspergillus
nidulans PEP 40 - - -
(AroF)

Aspergillus
nidulans E4P 20 - - -
(AroF)

Thermotog 6.0.8.0
a maritima o

DHQ Pyrococcu
) DAHP 3.7 3.0 - 6.8
Synthase s furiosus

| | Anabaena variabilis | DAHP | 1.8 £ 0.3 | - | 149.3 (U/umol enz) | - |
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Table 2: Kinetic Parameters for DHQ Dehydratase (DHQD) and Shikimate Dehydrogenase

(SDH)
V_max .
. k_cat . Optimal
Enzyme Organism Substrate K_m (uM) (s-) (umol/min .
—
Img) s
Coryneba
DHQ . 3-
cterium 3.00
Dehydrata . dehydroq 348.2 150.19 8.0
glutamicu . (uMIs)
se uinate
m
3-
Enterococc _
] dehydroqui 65 110 - -
us faecalis
nate
Staphyloco 3
ccus
dehydroqui 54 48.5 107 -
aureus
nate
(MRSA)
Camellia
Shikimate ) ) -
sinensis .
Dehydroge dehydroshi  286.576 0.222 0.133 8.5
(CsDQD/S _
nase kimate
DHa)
Camellia
sinensis
Shikimate 209.619 0.104 0.062 8.5
(CsDQD/S
DHa)
| | Pisum sativum |- |-]-]|-]|8.6-9.4 |

Table 3: Kinetic Parameters for Shikimate Kinase (SK), EPSP Synthase (EPSPS), and
Chorismate Synthase (CS)
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Organis
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Experimental Protocols
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General Protocol for Recombinant Enzyme Expression
and Purification

This protocol provides a general workflow for obtaining purified shikimate pathway enzymes for
subsequent characterization. Specific conditions (e.g., buffer composition, chromatography
resins) may need optimization for each target enzyme.

e Cloning and Transformation:

o Synthesize or PCR-amplify the gene encoding the target enzyme from the organism of
interest.

o Clone the gene into a suitable expression vector (e.g., pET series for E. coli), often with an
N- or C-terminal affinity tag (e.g., Hise-tag) to facilitate purification.

o Transform the expression construct into a suitable E. coli expression strain (e.g.,
BL21(DE3)).

e Protein Expression:

o Grow the transformed E. coli in a suitable medium (e.g., LB or TB) at 37°C with
appropriate antibiotic selection.

o Induce protein expression at mid-log phase (ODsoo = 0.6-0.8) with an appropriate inducer
(e.g., 0.1-1.0 mM IPTG).

o Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight
to improve protein solubility.

o Cell Lysis and Clarification:
o Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

o Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10
mM imidazole, 1 mM DTT, and protease inhibitors).

o Lyse the cells using sonication or a French press.
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o Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 30 min at 4°C) to remove cell
debris.

« Affinity Chromatography:

o Apply the clarified lysate to a column packed with a resin appropriate for the affinity tag
(e.g., Ni-NTA agarose for His-tagged proteins).

o Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20
mM) to remove non-specifically bound proteins.

o Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).
 Further Purification (Optional):

o If higher purity is required, subject the eluted protein to further purification steps such as
ion-exchange chromatography and/or size-exclusion chromatography.

o Use size-exclusion chromatography to remove aggregates and exchange the protein into
a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCI, 1 mM DTT).

e Protein Characterization:

[¢]

Assess the purity of the final protein sample by SDS-PAGE.

o

Determine the protein concentration using a standard method (e.g., Bradford assay or
absorbance at 280 nm).

[¢]

Confirm the identity of the protein by mass spectrometry if necessary.

[e]

Store the purified protein at -80°C.

Key Enzyme Activity Assays

This assay measures the amount of DAHP produced over time.[18]

e Principle: The assay is based on the periodate oxidation of DAHP, followed by a reaction with
thiobarbituric acid to produce a pink-colored chromophore that can be quantified
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https://pmc.ncbi.nlm.nih.gov/articles/PMC1198938/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

spectrophotometrically.

e Reagents:

[e]

Assay Buffer: 100 mM BTP buffer, pH 7.5.

(¢]

Substrates: Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P).

[¢]

Periodate Solution: 20 mM sodium periodate in 0.125 M H2SOa.

[¢]

Arsenite Solution: 2% sodium arsenite in 0.5 M HCI.

[e]

Thiobarbituric Acid (TBA) Solution: 0.3% TBA.
e Procedure:

o Prepare a reaction mixture containing assay buffer, PEP (e.g., 3 mM), and the purified
DAHP synthase enzyme (e.g., 0.5 uM).

o Pre-incubate the mixture at the desired temperature (e.g., 37°C).
o Initiate the reaction by adding E4P (e.g., 6 mM).
o After a defined time (e.g., 2-10 minutes), stop the reaction by adding trichloroacetic acid.
o To quantify the DAHP produced, add the periodate solution and incubate.
o Quench the reaction with the arsenite solution.
o Add the TBA solution and heat at 100°C for 15 minutes to develop the color.
o Cool the samples and measure the absorbance at 549 nm.
o Calculate the concentration of DAHP using a standard curve.
This assay continuously monitors the formation of the product, 3-dehydroshikimate.[11][27]

o Principle: The product, 3-dehydroshikimate, has a distinct absorbance maximum at 234 nm
due to its conjugated a,-unsaturated ketone system. The rate of its formation can be
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monitored by the increase in absorbance at this wavelength.

e Reagents:

o Assay Buffer: 50 mM Tris-HCI, pH 8.0.

o Substrate: 3-dehydroquinic acid potassium salt.
e Procedure:

o Prepare a reaction mixture in a quartz cuvette containing assay buffer and a range of
concentrations of 3-dehydroquinate (e.g., 50-2000 uM).

o Place the cuvette in a spectrophotometer and equilibrate to the desired temperature.

o Initiate the reaction by adding a known concentration of purified 3-dehydroquinate
dehydratase (e.g., 20 nM).

o Continuously monitor the increase in absorbance at 234 nm over time.

o Calculate the initial reaction velocity using the molar extinction coefficient of 3-
dehydroshikimate (€234 = 1.2 x 10* M~tcm~1).[11]

This assay monitors the change in NADPH concentration.[10][21]

o Principle: The activity of shikimate dehydrogenase can be measured in either the forward
(reduction of 3-dehydroshikimate) or reverse (oxidation of shikimate) direction by monitoring
the change in absorbance at 340 nm, which corresponds to the consumption or production of
NADPH (g340 = 6.22 x 103 M~icm™1).

» Reagents:
o Assay Buffer: 100 mM BTP-HCI buffer, pH 7.5-8.5.
o Substrates: 3-dehydroshikimate or shikimate.
o Cofactors: NADPH or NADP*.

e Procedure (Forward Reaction):
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o Prepare a reaction mixture in a quartz cuvette containing assay buffer, 3-dehydroshikimate
(e.g., 1 mM), and NADPH (e.g., 0.2 mM).

o Equilibrate the mixture to the desired temperature in a spectrophotometer.
o Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.

o Continuously monitor the decrease in absorbance at 340 nm as NADPH is oxidized to
NADP+.

o Calculate the initial reaction velocity from the rate of change in absorbance.
This assay couples the production of ADP to the oxidation of NADH.[6]

e Principle: The ADP produced by shikimate kinase is used by pyruvate kinase (PK) to convert
phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate
dehydrogenase (LDH), a reaction that oxidizes NADH to NAD*. The rate of NADH
consumption is monitored at 340 nm.

e Reagents:
o Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM KCI, 10 mM MgCl-.
o Substrates: Shikimate, ATP.

o Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate
Dehydrogenase (LDH).

e Procedure:

[¢]

Prepare a reaction mixture in a quartz cuvette containing assay buffer, shikimate, ATP,
PEP, NADH, and an excess of PK and LDH.

[¢]

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

[¢]

Initiate the reaction by adding a known amount of purified shikimate kinase (e.g., 1
Hg/mL).[6]
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o Continuously monitor the decrease in absorbance at 340 nm.

o Calculate the rate of shikimate kinase activity, noting that one mole of ADP produced
corresponds to one mole of NADH oxidized.

This assay measures the inorganic phosphate (Pi) released during the reaction.[28][29][30]

e Principle: The amount of inorganic phosphate released from the condensation of S3P and
PEP is quantified. This can be done using a colorimetric method, such as the malachite
green assay, or a coupled enzymatic assay like the EnzCheck® Phosphate Assay Kit, where
purine nucleoside phosphorylase (PNP) converts a substrate (MESG) in the presence of Pi,
causing a shift in absorbance.

o Reagents (Malachite Green Method):
o Assay Buffer: e.g., 100 MM HEPES-NaOH pH 7.0.
o Substrates: Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP).
o Malachite Green Reagent.

» Procedure:

o Prepare reaction mixtures in microplate wells containing assay buffer, S3P (e.g., 100 uM),
and PEP (e.g., 10 uM).[30]

o Initiate the reactions by adding the purified EPSP synthase enzyme.
o Incubate at a set temperature for a defined time.

o Stop the reaction (e.g., by adding SDS).

o Add the malachite green reagent to each well to develop the color.
o Measure the absorbance at ~620-650 nm.

o Quantify the amount of phosphate released using a phosphate standard curve.
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Visualizations
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Caption: The seven-enzyme shikimate pathway converting PEP and E4P to chorismate.
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Caption: General experimental workflow for enzyme characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/product/b190787?utm_src=pdf-body-img
https://www.benchchem.com/product/b190787?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

o 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]
o 3. africaresearchconnects.com [africaresearchconnects.com]

e 4. Arapid assay for dihydropteroate synthase activity suitable for identification of inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 5. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate
dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 6. The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase:
Kinetics and Thermodynamics Analyses - PMC [pmc.ncbi.nim.nih.gov]

e 7. The entry reaction of the plant shikimate pathway is subjected to highly complex
metabolite-mediated regulation - PMC [pmc.ncbi.nim.nih.gov]

» 8. Expression, Purification, and Characterisation of Dehydroquinate Synthase from
Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]

e 10. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate
Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

e 11. jmb.or.kr [jmb.or.kr]

o 12. Development of an activity assay for characterizing deoxyhypusine synthase and its
diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

o 13. researchgate.net [researchgate.net]

o 14. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics
and Derived Compounds—Present and Future Strain Construction Strategies
[frontiersin.org]

e 15. researchgate.net [researchgate.net]

» 16. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli -
PubMed [pubmed.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]

« 18. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited:
resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]

e 19. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.researchgate.net/figure/Kinetic-parameters-of-the-AvDHQS-mediated-conversion-of-DAHP-into-3-dehydroquinate-in-the_tbl1_352687335
https://www.researchgate.net/figure/Kinetic-parameters-of-various-DHQases_tbl1_264393604
https://africaresearchconnects.com/paper/6df71d29832d296025ee024627e9c27bbc26db99f8f1efc37486fb0528f32445/
https://pubmed.ncbi.nlm.nih.gov/17134675/
https://pubmed.ncbi.nlm.nih.gov/17134675/
https://pubmed.ncbi.nlm.nih.gov/206281/
https://pubmed.ncbi.nlm.nih.gov/206281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8136874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8136874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092513/
https://pubs.acs.org/doi/abs/10.1021/bi952958q
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2019.01268/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2019.01268/full
https://www.jmb.or.kr/journal/view.html?doi=10.4014/jmb.2305.05018
https://pmc.ncbi.nlm.nih.gov/articles/PMC7780104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7780104/
https://www.researchgate.net/figure/Kinetic-parameters-of-the-DAHP-synthases-from-A-nidu-lans-and-S-cerevisiae-The-K-i_tbl1_12047551
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2018.00032/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2018.00032/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2018.00032/full
https://www.researchgate.net/figure/Steady-state-kinetics-constants-of-Shikimate-Kinases-SKs-from-different-organisms_fig14_236669733
https://pubmed.ncbi.nlm.nih.gov/7592344/
https://pubmed.ncbi.nlm.nih.gov/7592344/
https://www.researchgate.net/publication/236669733_The_Mode_of_Action_of_Recombinant_Mycobacterium_tuberculosis_Shikimate_Kinase_Kinetics_and_Thermodynamics_Analyses
https://pmc.ncbi.nlm.nih.gov/articles/PMC1198938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1198938/
https://en.wikipedia.org/wiki/Shikimate_dehydrogenase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 20. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-
throughput screening - PubMed [pubmed.ncbi.nim.nih.gov]

e 21. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases
Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

e 22. The transient kinetics of Escherichia coli chorismate synthase: substrate consumption,
product formation, phosphate dissociation, and characterization of a flavin intermediate -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 23. EPSP synthase - Wikipedia [en.wikipedia.org]
e 24, researchgate.net [researchgate.net]

e 25. benchchem.com [benchchem.com]

e 26. pnas.org [pnas.org]

e 27. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from
Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

e 28. mdpi.com [mdpi.com]
e 29. pubs.acs.org [pubs.acs.org]
e 30. sbcpd.org [sbcpd.org]

 To cite this document: BenchChem. [The Shikimate Pathway: A Technical Guide to the
Enzymatic Synthesis of Chorismate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190787#enzymes-of-the-shikimate-pathway-leading-
to-chorismate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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